3-Carboxy-4-methoxyphenylboronic acid pinacol ester

Catalog No.
S6592383
CAS No.
2121512-71-6
M.F
C14H19BO5
M. Wt
278.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Carboxy-4-methoxyphenylboronic acid pinacol este...

CAS Number

2121512-71-6

Product Name

3-Carboxy-4-methoxyphenylboronic acid pinacol ester

IUPAC Name

2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

Molecular Formula

C14H19BO5

Molecular Weight

278.11 g/mol

InChI

InChI=1S/C14H19BO5/c1-13(2)14(3,4)20-15(19-13)9-6-7-11(18-5)10(8-9)12(16)17/h6-8H,1-5H3,(H,16,17)

InChI Key

AUTLQVCGKZQPPZ-UHFFFAOYSA-N

SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)C(=O)O

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)C(=O)O

3-Carboxy-4-methoxyphenylboronic acid pinacol ester is a chemical compound characterized by the presence of a carboxylic acid group and a methoxy group on a phenyl ring, along with a boronic acid moiety. Its molecular formula is C13H19BO4C_{13}H_{19}BO_4 and it has a molecular weight of approximately 250.1 g/mol. The compound typically appears as a white to tan solid and has a melting point ranging from 99 to 104 °C . The compound is known for its stability under refrigeration and has applications in organic synthesis due to its reactivity as a boronic acid derivative.

The mechanism of action of this compound depends on the specific application. Here are two potential scenarios:

  • Material Science: The Lewis acid character of the boron atom and the functional groups on the phenyl rings can influence interactions with other molecules, potentially leading to specific material properties or functionalities.
  • Biological Research: The boronic acid moiety can reversibly bind to cis-diol containing biomolecules, such as sugars and sialic acids, potentially affecting their biological functions or serving as a basis for sensing and detection applications.

While detailed safety information might not be widely available, some general considerations apply:

  • Potential Skin and Eye Irritant: The presence of boronic acid and carboxylic acid groups suggests potential irritation to skin and eyes upon contact.
  • Dust Hazard: As with most powdered chemicals, inhalation of dust particles can be harmful.

Chemical Properties

-Carboxy-4-methoxyphenylboronic acid pinacol ester (3-CMBP pinacol ester) is a molecule containing a boron atom bonded to two hydroxyl groups and a pinacol group (C(CH3)2OH)2. It also has a carboxylic acid group (COOH) and a methoxy group (OCH3).

These functional groups give 3-CMBP pinacol ester interesting properties for scientific research, particularly in organic chemistry and materials science.

  • Boronic Acid Pinacol Ester: The pinacol ester group is a protecting group for boronic acids. It allows chemists to store and handle boronic acids more easily without them reacting prematurely. When needed, the pinacol group can be removed to reveal the reactive boronic acid.
  • Carboxylic Acid: The carboxylic acid group can participate in various chemical reactions, including coupling reactions for the formation of new molecules.
  • Methoxy Group: The methoxy group introduces a methoxy functionality, which can affect the molecule's solubility and reactivity in certain contexts [].

Potential Applications

  • Organic Synthesis: As a derivative of a boronic acid, 3-CMBP pinacol ester could be a useful building block for the synthesis of complex organic molecules. The boronic acid group can participate in Suzuki-Miyaura coupling reactions, a powerful tool for carbon-carbon bond formation [].
  • Material Science: The combination of functional groups in 3-CMBP pinacol ester suggests potential applications in material science. For instance, the molecule could be used in the design of new polymers or molecular frameworks with specific properties [].
Typical of boronic acids, such as:

  • Suzuki Coupling Reactions: This compound can undergo cross-coupling reactions with aryl halides, facilitating the formation of biaryl compounds, which are vital in pharmaceuticals and materials science.
  • Borylation Reactions: It can act as a borylating agent in the presence of transition metal catalysts, allowing for the introduction of boron into organic substrates .
  • Dehydrogenative Coupling: The compound can engage in dehydrogenative coupling reactions, which are useful for forming new carbon-carbon bonds under mild conditions .

The synthesis of 3-Carboxy-4-methoxyphenylboronic acid pinacol ester can be achieved through several methods:

  • Borylation of Phenolic Compounds: Starting from 4-methoxyphenol, borylation can be performed using pinacolborane in the presence of a catalyst such as palladium or rhodium.
  • Carboxylation Reactions: The introduction of the carboxylic acid group can be accomplished through carbon dioxide fixation or by using carboxylic acid derivatives under basic conditions.
  • Pinacol Ester Formation: The final step involves converting the boronic acid into its pinacol ester form through reaction with pinacol in acidic conditions .

3-Carboxy-4-methoxyphenylboronic acid pinacol ester has various applications:

  • Organic Synthesis: It is widely used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex organic molecules.
  • Material Science: The compound can be utilized in the development of new materials, including polymers and nanomaterials.
  • Pharmaceutical Development: Its derivatives may serve as intermediates in the synthesis of pharmaceutical compounds due to their ability to modify biological targets .

Interaction studies involving 3-Carboxy-4-methoxyphenylboronic acid pinacol ester typically focus on its reactivity with other chemical species, including:

  • Metal Catalysts: Investigations into how this compound interacts with various transition metal catalysts during coupling reactions.
  • Biological Targets: Research into how it binds to enzymes or receptors relevant to therapeutic applications, assessing its potential efficacy and selectivity .

Several compounds share structural similarities with 3-Carboxy-4-methoxyphenylboronic acid pinacol ester. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
3-Hydroxy-4-methoxyphenylboronic acid pinacol esterSimilar phenolic structureHydroxy group may enhance reactivity
3-Cyano-4-methoxyphenylboronic acid pinacol esterContains cyano group instead of carboxyPotential for different electronic properties
4-Methoxyphenylboronic acid pinacol esterLacks carboxylic groupSimpler structure; more common in reactions

These compounds exhibit unique properties that may influence their reactivity and applications in synthetic chemistry. The presence of different functional groups alters their interaction profiles and potential uses in various chemical contexts .

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

278.1325539 g/mol

Monoisotopic Mass

278.1325539 g/mol

Heavy Atom Count

20

Dates

Modify: 2023-11-23

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